molecular formula C17H16N4O2 B6524211 N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-51-1

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No. B6524211
CAS RN: 440331-51-1
M. Wt: 308.33 g/mol
InChI Key: GKZOVTXPMOIOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide (BTP) is an organic compound that has been studied extensively for its potential to be used in a variety of scientific research applications. BTP has been found to have a wide range of biochemical and physiological effects on cells and organisms, and has been used in experiments to study its effects on cellular metabolism, gene expression, and other biological processes.

Scientific Research Applications

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide has been used in a variety of scientific research applications, such as in the study of cellular metabolism, gene expression, and other biological processes. This compound has been found to be a potent inhibitor of fatty acid oxidation and has been used to study the role of fatty acid oxidation in the regulation of cell metabolism. This compound has also been used to study the role of gene expression in the regulation of cellular processes, and has been found to be a potent inhibitor of gene expression. This compound has also been used to study the effects of various drugs on cellular processes, and has been found to be a potent inhibitor of drug-induced apoptosis.

Advantages and Limitations for Lab Experiments

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to be used in a wide range of experiments, including those involving fatty acid oxidation, gene expression, and drug-induced apoptosis. This compound is also relatively easy to synthesize, making it a cost-effective choice for experiments. However, this compound is also limited in its ability to be used in experiments involving high concentrations of reactive oxygen species, as it can be toxic to cells and organisms.

Future Directions

There are a number of potential future directions for the use of N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide in scientific research. One potential direction is the use of this compound to study the effects of various drugs on cellular processes. This compound could also be used to study the role of fatty acid oxidation in the regulation of cell metabolism, and to study the role of gene expression in the regulation of cellular processes. This compound could also be used to study the effects of various environmental factors on cellular processes, such as the effects of pollutants on cellular metabolism. Finally, this compound could be used to study the effects of various dietary components on cellular processes, such as the effects of dietary fat on cellular metabolism.

Synthesis Methods

N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is synthesized by a process known as the Ullmann reaction, which involves the coupling of two organic molecules through an oxidative coupling reaction. The reaction requires the use of a copper(I) catalyst, an oxidant, and an amine-containing substrate. The reaction proceeds by the formation of a copper(I)-ammonium complex, which is then oxidized to form a copper(I)-amine complex. This complex then undergoes a coupling reaction with the substrate to form the desired product. The reaction is then quenched with a base, such as sodium hydroxide, to yield the desired product.

Safety and Hazards

There is limited information available on the safety and hazards of “N-benzyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide”. Sigma-Aldrich sells similar compounds as-is and makes no representation or warranty whatsoever with respect to these products .

properties

IUPAC Name

N-benzyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16(18-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)19-20-21/h1-9H,10-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZOVTXPMOIOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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